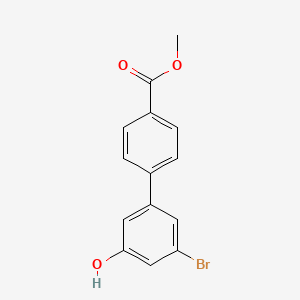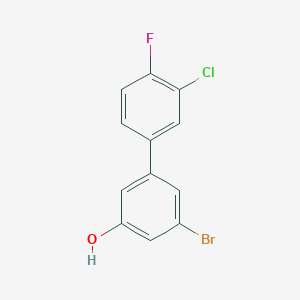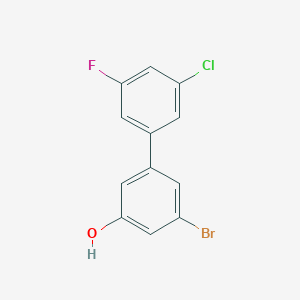
3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% is an organic compound belonging to the class of phenols. It is a colorless, water-soluble solid with a melting point of 128°C and a boiling point of 184°C. It is also known as 3-Bromo-5-chlorofluorophenol, 3-Bromo-5-CF, or 3-Bromo-5-Chloro-Fluorophenol. This compound has a wide range of applications in the scientific and industrial fields, including the synthesis of pharmaceuticals, the production of polymers, and the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% is not fully understood. However, it is believed to act as a proton donor, meaning that it can donate protons to other molecules. This allows it to interact with other molecules and form new compounds. Additionally, it can act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to interact with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% are not fully understood. However, it is believed to have an effect on the metabolism of proteins and carbohydrates, as well as the synthesis of steroids and other hormones. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% in laboratory experiments include its low cost and availability, its water-solubility, and its stability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The limitations of using this compound in laboratory experiments include its low solubility in organic solvents, its potential to react with other compounds, and its potential to form hazardous byproducts.
Future Directions
For the use of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the production of pharmaceuticals, polymers, and other compounds. Additionally, further research into its mechanism of action and its potential to form hazardous byproducts is needed. Finally, further research into its potential to act as a proton donor and electron acceptor is needed in order to better understand its potential applications.
Synthesis Methods
The synthesis of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% can be accomplished by the method of nucleophilic substitution. This method involves the reaction of a nucleophile, such as a halide or a hydroxide, with a phenol molecule. In the case of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95%, the reaction involves the reaction of a bromide with a phenol molecule to form the desired product. The reaction can be conducted in the presence of a base, such as sodium hydroxide, to facilitate the substitution.
Scientific Research Applications
3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of pharmaceuticals, the production of polymers, and the study of biochemical and physiological effects. In addition, it is used as a starting material for the synthesis of other compounds, such as 3-Bromo-4-chlorophenol and 3-Bromo-4-fluorophenol. It is also used in the production of polymers, such as polycarbonates, polyamides, polyurethanes, and polyesters.
properties
IUPAC Name |
3-bromo-5-(3-chloro-5-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSELJQZBQWUBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686424 |
Source


|
| Record name | 5-Bromo-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chloro-5-fluorophenyl)phenol | |
CAS RN |
1261976-42-4 |
Source


|
| Record name | 5-Bromo-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

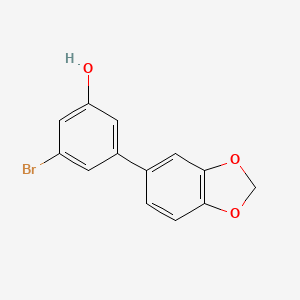
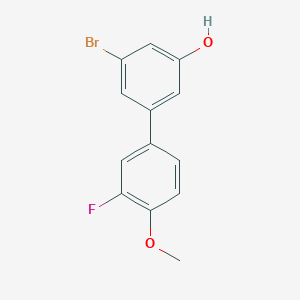

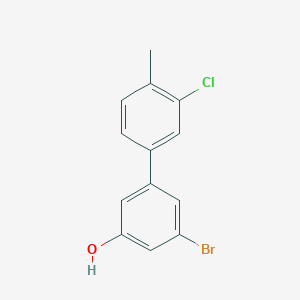

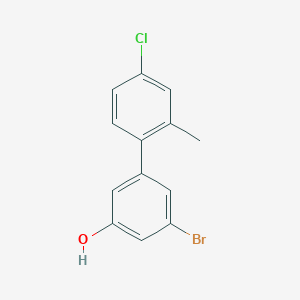
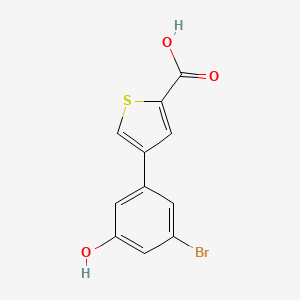
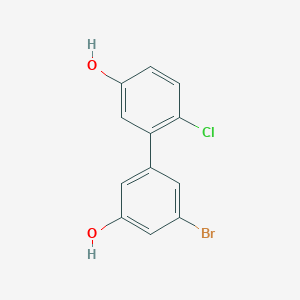
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
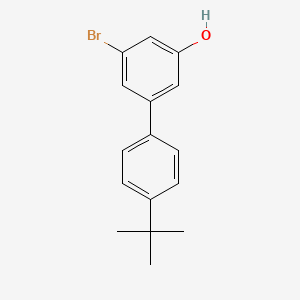
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

